1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C15H11BrFNO It is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenylamine and 3-fluorobenzoyl chloride.
Reaction: The two starting materials undergo an amide coupling reaction in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial-scale purification methods, such as large-scale chromatography or crystallization, are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-3-(3-fluorophenyl)-2-propenamide
- 3-(2-bromophenyl)-N-(4-fluorophenyl)propanamide
- N-(3-bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide
Uniqueness
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the phenyl rings and its nicotinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-17-4-6-18(7-5-17)15-29-26(31)19-8-10-30(11-9-19)25-20(14-27)16-28-22-13-24(33-3)23(32-2)12-21(22)25/h4-7,12-13,16,19H,8-11,15H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCUYSZJWHXIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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